Cas no 21018-84-8 (Amarogentin)

Amarogentin structure
Amarogentin structure
Product Name:Amarogentin
CAS-Nr.:21018-84-8
MF:C29H30O13
MW:586.540709972382
MDL:MFCD30541334
CID:51708
PubChem ID:115149
Update Time:2025-04-18

Amarogentin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Amarogentin
    • AMAROGENTIN(P) PrintBack
    • MAROGENTIN(P) PrintBack
    • Amarogentin Hydrate
    • amarosgentin
    • amorogentin
    • sweroside-2'-O-3",5",3'''-trihydroxy-biphenyl-2''-carboxylic acid
    • C09767
    • DBOVHQOUSDWAPQ-WTONXPSSSA-N
    • CHEBI:2622
    • AMAROGENTIN [MI]
    • 2-(4aS-(4aalpha,5beta,6alpha))-3,3',5-Trihydroxy-(1,1'-biphenyl)-2-carboxylate
    • DTXSID501029787
    • sweroside-2'-(3'',5'',3'''-trihydroxydiphenyl)-2''-carboxylic acid ester
    • GTPL12459
    • SCHEMBL1031187
    • NS00120927
    • HY-N2447
    • [(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
    • Q3613679
    • (2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((3S,4R,4aS)-8-oxo-4-vinyl-3,4,4a,5,6,8-hexahydropyrano[3,4-c]pyran-3-yl)oxy)tetrahydro-2H-pyran-3-yl 3,3',5-trihydroxy-[1,1'-biphenyl]-2-carboxylate
    • 1H,3H-Pyrano(3,4-c)pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-6-((2-O-((3,3',5-trihydroxy(1,1'-biphenyl)-2-yl)carbonyl)-beta-D-glucopyranosyl)oxy)-, (4aS,5R,6S)-
    • (4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl- 2-O-[(3,3',5-trihydroxybiphenyl-2-yl)carbonyl]-beta-D-glucopyranoside
    • 21018-84-8
    • CS-0022673
    • AKOS015896722
    • (1,1'-Biphenyl)-2-carboxylic acid, 3,3',5-trihydroxy-, 2-ester with 5-ethenyl-6-(beta-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-1H,3H-pyrano(3,4-c)pyran-1-one, (4aS-(4aalpha,5beta,6alpha))-
    • s1273
    • UNII-5L82GT5I0W
    • (4aR)-5t-ethenyl-6c-[O(2)-(3,5,3'-trihydroxybiphenyl-2-ylcarbonyl)-beta-D-glucopyranosyloxy]-4,4ar,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one
    • 5L82GT5I0W
    • (4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl-2-O-[(3,3',5-trihydroxybiphenyl-2-yl)carbonyl]-beta-D-glucopyranoside
    • (4aR)-5t-ethenyl-6c-(O(2)-(3,5,3'-trihydroxybiphenyl-2-ylcarbonyl)-beta-D-glucopyranosyloxy)-4,4ar,5,6-tetrahydro-3H-pyrano(3,4-c)pyran-1-one
    • (2S,3R,4S,5S,6R)-2-(((3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano(3,4-c)pyran-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl 3,3',5-trihydroxy-(1,1'-biphenyl)-2-carboxylic acid
    • (4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano(3,4-c)pyran-6-yl-2-O-((3,3',5-trihydroxybiphenyl-2-yl)carbonyl)-beta-D-glucopyranoside
    • ((2S,3R,4S,5S,6R)-2-(((3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano(3,4-c)pyran-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl) 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
    • DA-70749
    • (2S,3R,4S,5S,6R)-2-{[(3S,4S,4as)-4-ethenyl-8-oxo-3H,4H,4ah,5H,6H,8H-pyrano[3,4-c]pyran-3-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl 3,3',5-trihydroxy-[1,1'-biphenyl]-2-carboxylic acid
    • MDL: MFCD30541334
    • Inchi: 1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1
    • InChI-Schlüssel: DBOVHQOUSDWAPQ-WTONXPSSSA-N
    • Lächelt: O([C@H]1[C@H](C=C)[C@H]2C(C(=O)OCC2)=CO1)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)OC(C1=C(C=C(C=C1C1C=CC=C(C=1)O)O)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 586.16900
  • Monoisotopenmasse: 586.169
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 6
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 42
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1020
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 202A^2
  • XLogP3: 2.4

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.59
  • Schmelzpunkt: 229-230° (monohydrate)
  • Siedepunkt: 928.5 °C at 760 mmHg
  • Flammpunkt: 306.9 °C
  • Brechungsindex: 1.692
  • PSA: 201.67000
  • LogP: 1.05690
  • Spezifische Rotation: D20 -116.6° (methanol)

Amarogentin Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • Lagerzustand:−20°C

Amarogentin Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N2447-10mM*1mLinDMSO
Amarogentin
21018-84-8 98.96%
10mM*1mLinDMSO
¥1161 2023-07-26
MedChemExpress
HY-N2447-5mg
Amarogentin
21018-84-8 98.96%
5mg
¥455 2024-05-24
MedChemExpress
HY-N2447-10mg
Amarogentin
21018-84-8 98.96%
10mg
¥700 2024-05-24
MedChemExpress
HY-N2447-25mg
Amarogentin
21018-84-8 98.96%
25mg
¥1400 2024-05-24
MedChemExpress
HY-N2447-50mg
Amarogentin
21018-84-8 98.96%
50mg
¥2100 2024-05-24
MedChemExpress
HY-N2447-100mg
Amarogentin
21018-84-8 98.96%
100mg
¥10000 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A302770-100mg
Amarogentin
21018-84-8 97%
100mg
¥1301.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A302770-10mg
Amarogentin
21018-84-8 97%
10mg
¥697.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A302770-50mg
Amarogentin
21018-84-8 97%
50mg
¥782.90 2023-09-04
ChemFaces
CFN90519-20mg
Amarogentin
21018-84-8 >=98%
20mg
$238 2021-07-22

Amarogentin Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:21018-84-8)Amarogentin
Bestellnummer:A1199688
Bestandsstatus:in Stock
Menge:100mg/250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:40
Preis ($):195.0/332.0/896.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:21018-84-8)Amarogentin
A1199688
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):195.0/332.0/896.0
Email